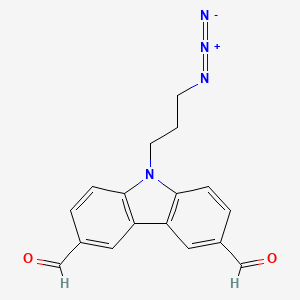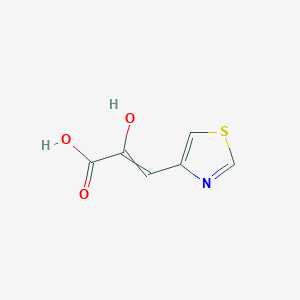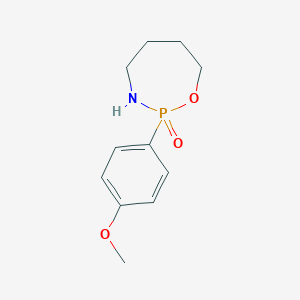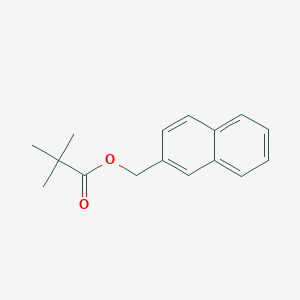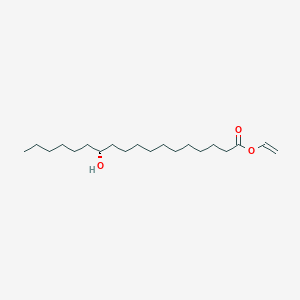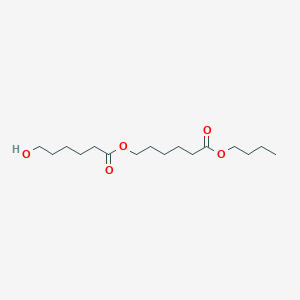![molecular formula C18H16N4O B14243382 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile CAS No. 477707-97-4](/img/structure/B14243382.png)
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a quinoline core, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of amino and methoxyphenyl groups further enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Amino-4-{[(2-hydroxyphenyl)methyl]amino}quinoline-3-carbonitrile
- 2-Amino-4-{[(2-chlorophenyl)methyl]amino}quinoline-3-carbonitrile
- 2-Amino-4-{[(2-bromophenyl)methyl]amino}quinoline-3-carbonitrile
Uniqueness
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .
特性
CAS番号 |
477707-97-4 |
|---|---|
分子式 |
C18H16N4O |
分子量 |
304.3 g/mol |
IUPAC名 |
2-amino-4-[(2-methoxyphenyl)methylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O/c1-23-16-9-5-2-6-12(16)11-21-17-13-7-3-4-8-15(13)22-18(20)14(17)10-19/h2-9H,11H2,1H3,(H3,20,21,22) |
InChIキー |
NXBVQWYWDBTBCT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2=C(C(=NC3=CC=CC=C32)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





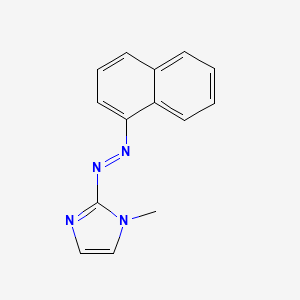
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
